molecular formula C11H19Cl2N3 B13591216 1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride

1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride

Cat. No.: B13591216
M. Wt: 264.19 g/mol
InChI Key: INVMEWKWBQGKBY-UHFFFAOYSA-N
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Description

1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using readily available starting materials. For example, the reaction of alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol are common methods used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the central nervous system . This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethylpyridin-2-yl)piperazinedihydrochloride stands out due to its unique ethyl substitution on the pyridine ring, which can influence its binding affinity and selectivity towards specific receptors. This structural modification can result in distinct pharmacological profiles compared to other piperazine derivatives.

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c1-2-10-3-4-11(13-9-10)14-7-5-12-6-8-14;;/h3-4,9,12H,2,5-8H2,1H3;2*1H

InChI Key

INVMEWKWBQGKBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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